3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, specifically the transition from G1 phase to S phase and the progression of the S phase . Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound fitting into the CDK2 active site, forming essential hydrogen bonds with Leu83 . This interaction results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, leading to a halt in the G1 to S phase transition and the progression of the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Pharmacokinetics
In silico ADMET studies and drug-likeness studies using a Boiled Egg chart have shown suitable pharmacokinetic properties for this compound . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induces apoptosis within HCT cells .
Biochemical Analysis
Biochemical Properties
The pyrazolo[1,5-a]pyrimidines class, to which 3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine belongs, has been identified as strategic compounds for optical applications . They have shown to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
The growth of cell lines was significantly inhibited by most of the prepared compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Molecular Mechanism
The molecular mechanism of action of 3-(2-chlorophenyl)-5-methyl-7-[4-(2-pyridinyl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine involves the inhibition of CDK2/cyclin A2 . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2-chlorobenzaldehyde and 5-methylpyrazole can form an intermediate, which is then reacted with 4-pyridin-2-ylpiperazine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its anticancer properties.
2-thio-containing pyrimidines: Explored for their antiviral and antimicrobial activities.
Uniqueness
3-(2-Chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine stands out due to its unique structural features, which confer specific biological activities.
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN6/c1-16-14-21(28-12-10-27(11-13-28)20-8-4-5-9-24-20)29-22(26-16)18(15-25-29)17-6-2-3-7-19(17)23/h2-9,14-15H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWWXVIVVOYDMPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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